Cas no 1197-55-3 (4-Aminophenylacetic acid)

4-Aminophenylacetic acid (CAS 1197-55-3) is an organic compound featuring both an amino group and a carboxylic acid functional group on a phenyl ring. This structure makes it a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) and peptidomimetics. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions and as a building block for heterocyclic compounds. The compound’s dual functionality allows for selective modifications, facilitating its use in drug discovery and agrochemical applications. Proper handling and storage are recommended to maintain its integrity.
4-Aminophenylacetic acid structure
4-Aminophenylacetic acid structure
Product Name:4-Aminophenylacetic acid
CAS No:1197-55-3
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00007916
CID:41037
PubChem ID:14533
Update Time:2026-01-28

4-Aminophenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Aminophenylacetic acid
    • 2-(4-AMINOPHENYL)ACETIC ACID
    • ACETIC ACID 4-AMINOPHENYL ESTER
    • H-4-APH-OH
    • H-APH(4)-OH
    • RARECHEM AL BO 0220
    • (p-aminophenyl)-aceticaci
    • (para-Aminophenyl)acetic acid
    • 4-amino-benzeneaceticaci
    • 4-aminobenzeneaceticacid
    • 4-Carboxymethylaniline
    • Acetic acid, (p-aminophenyl)-
    • p-Amino-alpha-toluic acid
    • Phenylglycine base
    • 4-Aminophenylacetic
    • Benzeneacetic acid, 4-amino-
    • Desacetyl Actarit
    • (4-AMINOPHENYL)ACETIC ACID
    • (4-AMINO-PHENYL)-ACETIC ACID
    • 4-(AMINOPHENYL)ACETIC ACID
    • 4-AMino acid
    • 4-aminophenyl-acetic acid
    • 4-AMINOPHENYLACETIC ACID FOR SYNTHESIS
    • DL-Phenyl
    • p-Aminophenylacetic acid
    • 4-amino-phenyl-acetic acid
    • (4-aminophenyl)-acetic acid
    • EINECS 214-828-7
    • CHEMBL3278327
    • MFCD00007916
    • BS-3833
    • 4-Aminobenzeneacetic acid
    • 4-amino phenylacetic acid
    • 2-(4-amino phenyl)-acetic acid
    • EN300-20755
    • 4-amino-phenylacetic acid
    • 4-aminobenzene acetic acid
    • Oprea1_658624
    • NS00023881
    • UNII-1IED47A544
    • 4-amino phenyl acetic acid
    • W-108499
    • 3-14-00-01182 (Beilstein Handbook Reference)
    • 4-Aminophenylacetic acid, Vetec(TM) reagent grade, 98%
    • 4-(CARBOXYMETHYL)ANILINE
    • 4-aminophenyl acetic acid
    • BB 0244247
    • STR03492
    • BP-24384
    • (p-aminophenyl)-acetic acid
    • SCHEMBL39103
    • BRN 2208094
    • (p-Aminophenyl)acetic acid
    • (4-amino-phenyl)acetic acid
    • SY001637
    • AM20060949
    • NSC 7929
    • NSC7929
    • P-AMINOPHENYLACETIC ACID [MI]
    • Para-aminophenylacetic acid
    • 1197-55-3
    • 4-amino-phenyl acetic acid
    • p-aminophenyl acetic acid
    • DTXSID1061609
    • AKOS000104762
    • CS-W018535
    • FT-0617595
    • InChI=1/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11
    • p-Amino-.alpha.-toluic acid
    • 1IED47A544
    • A0393
    • BDBM231635
    • F0001-0324
    • BCP24945
    • 2-(4aminophenyl)acetic acid
    • 4-Aminophenylacetic acid, 98%
    • 2-(4-aminophenyl)-acetic acid
    • 4-Aminophenylaceticacid
    • Q15726001
    • CCRIS 3157
    • AC7503
    • Z104481066
    • NSC-7929
    • AE-508/40191188
    • 4-Aminophenylacetic acid,97%
    • 4Carboxymethylaniline
    • (paraAminophenyl)acetic acid
    • 4aminophenylacetic acid
    • (pAminophenyl)acetic acid
    • DTXCID3033519
    • 4-APAA
    • Acetic acid, (paminophenyl)
    • Benzeneacetic acid, 4amino
    • STL139160
    • 4Aminobenzeneacetic acid
    • pAminoalphatoluic acid
    • HY-75476
    • BBL018950
    • MDL: MFCD00007916
    • Inchi: 1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
    • InChI Key: CSEWAUGPAQPMDC-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC(=CC=1)N)=O
    • BRN: 2208094

Computed Properties

  • Exact Mass: 151.06300
  • Monoisotopic Mass: 151.063328530 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • Molecular Weight: 151.16
  • XLogP3: 0.9
  • Surface Charge: 0
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Color/Form: White flake crystals
  • Density: 1.2023 (rough estimate)
  • Melting Point: 201 °C (dec.) (lit.)
  • Boiling Point: 344℃ at 760 mmHg
  • Flash Point: 201℃
  • Refractive Index: 1.5635 (rough estimate)
  • Water Partition Coefficient: Very soluble in water.
  • PSA: 63.32000
  • LogP: 1.47710
  • Decomposition: 201 ºC
  • Merck: 14,463
  • Solubility: Soluble in hot water and ethanol, soluble in alkali solution, insoluble in cold water.

4-Aminophenylacetic acid Security Information

4-Aminophenylacetic acid Customs Data

  • HS CODE:29224995
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

4-Aminophenylacetic acid Pricemore >>

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4-Aminophenylacetic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1197-55-3)4-Aminophenylacetic acid
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1197-55-3)4-Aminophenylaceticacid
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4-Aminophenylacetic acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS

4-Aminophenylacetic acid Related Literature

Additional information on 4-Aminophenylacetic acid

Introduction to 4-Aminophenylacetic Acid (CAS No. 1197-55-3)

4-Aminophenylacetic acid, with the chemical formula C₆H₇NO₂ and CAS number 1197-55-3, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its amine and carboxylic acid functional groups, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural properties make it a valuable building block for drug discovery and development, particularly in the design of novel therapeutic agents targeting a range of diseases.

The 4-aminophenylacetic acid molecule consists of a phenyl ring substituted with an amino group at the para position relative to a carboxylic acid moiety. This arrangement imparts distinct chemical reactivity, enabling its participation in diverse organic transformations such as condensation, cyclization, and coupling reactions. These characteristics have made it a staple in synthetic chemistry, facilitating the construction of complex molecular architectures essential for medicinal applications.

In recent years, 4-aminophenylacetic acid has been extensively studied for its potential in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the development of antimicrobial agents. The combination of the amino and carboxylic acid groups allows for facile functionalization, enabling the creation of derivatives with enhanced antibacterial and antifungal properties. Several studies have demonstrated the efficacy of 4-aminophenylacetic acid-based compounds in inhibiting the growth of resistant bacterial strains, making them attractive candidates for future therapeutic interventions.

Furthermore, 4-aminophenylacetic acid has shown promise in the field of anti-inflammatory drug development. Research indicates that derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the immune response. By targeting key inflammatory mediators, these derivatives offer a potential therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to fine-tune the pharmacological properties of 4-aminophenylacetic acid derivatives through structural modifications has opened up new avenues for treating chronic inflammatory disorders.

Another area where 4-aminophenylacetic acid has made significant contributions is in the development of anticancer agents. The phenyl ring and amino group provide a scaffold that can be modified to produce compounds with selective cytotoxicity against cancer cells. Preclinical studies have highlighted the potential of 4-aminophenylacetic acid derivatives in inducing apoptosis and inhibiting tumor growth. These findings have spurred further investigation into optimizing their pharmacokinetic profiles and developing them into viable clinical candidates.

The versatility of 4-aminophenylacetic acid is also evident in its role as a chelating agent in metal-based drug formulations. Its ability to coordinate with transition metals makes it useful in designing targeted therapies for metalloproteinase inhibition, which is relevant in conditions such as osteoporosis and certain types of cancer. By leveraging its coordination chemistry properties, researchers are exploring novel ways to enhance drug delivery systems and improve therapeutic outcomes.

Recent advancements in computational chemistry have further enhanced the utility of 4-aminophenylacetic acid in drug design. Molecular modeling techniques allow researchers to predict the binding affinity and interactions of this compound with biological targets with high precision. This approach has accelerated the discovery process by enabling rapid screening of potential derivatives before experimental synthesis. Such computational insights are invaluable in optimizing lead compounds for clinical development.

The synthetic methodologies for preparing 4-aminophenylacetic acid have also seen significant improvements over recent years. Modern synthetic routes focus on increasing yield, reducing environmental impact, and improving scalability. Catalytic processes and green chemistry principles are being increasingly adopted to develop more sustainable production methods. These advancements not only make the compound more accessible but also align with global efforts to promote environmentally responsible chemical manufacturing.

In conclusion, 4-aminophenylacetic acid (CAS No. 1197-55-3) is a multifunctional compound with broad applications in pharmaceutical research and drug development. Its unique structural features enable its use as an intermediate in synthesizing antimicrobial, anti-inflammatory, anticancer, and metal-based therapeutic agents. Ongoing research continues to uncover new possibilities for leveraging this compound's potential, driven by advancements in synthetic chemistry, computational modeling, and biomedicine.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1197-55-3)4-Aminophenylacetic acid
sfd14492
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1197-55-3)4-Aminophenylaceticacid
LE12105;LE4910;LE2466821
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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